molecular formula C11H12O B13708363 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B13708363
M. Wt: 160.21 g/mol
InChI Key: JOSBZRJIQVAXGE-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a synthetically valuable epoxide-functionalized heterocyclic compound that serves as a versatile chiral building block in organic and medicinal chemistry research. This compound features a fused indenooxirene core system, a structural motif present in various biologically active molecules and material science precursors . The indenooxirene scaffold is recognized for its potential in cardiovascular research, as analogs have been investigated as cardiac sarcomere inhibitors for treating heart failure and related conditions . The specific 6,6-dimethyl substitution pattern enhances the molecular complexity and stereochemical definition, making this compound particularly valuable for studying structure-activity relationships in drug discovery campaigns. With a molecular formula of C11H12O and molecular weight of 160.22 g/mol, this lipophilic compound (calculated LogP) is suitable for probing metabolic pathways and developing novel therapeutic agents. Researchers utilize this indenooxirene derivative in asymmetric synthesis, heterocyclic chemistry, and as a precursor for complex polycyclic architectures. The compound must be stored at 2-8°C to maintain stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

6,6-dimethyl-1a,6a-dihydroindeno[1,2-b]oxirene

InChI

InChI=1S/C11H12O/c1-11(2)8-6-4-3-5-7(8)9-10(11)12-9/h3-6,9-10H,1-2H3

InChI Key

JOSBZRJIQVAXGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)C3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Cyclization Reaction: Formation of the bicyclic indene core is often achieved by intramolecular cyclization of suitably substituted precursors. These precursors may be derived from substituted cyclohexenones or related compounds.
  • Epoxidation Step: The oxirane ring is introduced via epoxidation of an alkene moiety in the bicyclic intermediate. Common epoxidizing agents include peroxides such as hydrogen peroxide in basic media or m-CPBA (meta-chloroperoxybenzoic acid).
  • Control of Reaction Conditions: Temperature, solvent choice (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and reaction time are carefully optimized to maximize yield and purity.

Specific Synthetic Procedures and Reagents

A notable approach involves the following steps:

Step Reaction Type Reagents/Conditions Notes
1 Formation of intermediate bicyclic compound Starting from substituted cyclohexenone derivatives; intramolecular cyclization under acidic or basic catalysis Precise substitution pattern guides regioselectivity of cyclization
2 Epoxidation Use of 10-40% aqueous hydrogen peroxide (H2O2) in presence of 5-10 N sodium hydroxide (NaOH) at 0°C Generates oxirene-carbaldehyde intermediate; mild conditions favor selective epoxidation
3 Purification Medium Pressure Liquid Chromatography (MPLC) or column chromatography Ensures isolation of pure isomeric product

This method is adapted from processes used in the synthesis of related oxirane-containing natural product analogues such as Peribysin E, which shares structural similarities with 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene.

Alternative Synthetic Routes

  • Wittig Reaction and Cyclization: Some synthetic routes employ Wittig reactions on bromoacetophenone derivatives followed by acid-catalyzed cyclization to form related bicyclic systems. Though this method is more common for fluorene derivatives, it informs the design of similar indene-oxirane syntheses.
  • Stereoselective Total Synthesis: Advanced methods include α-carbonyl radical cyclization and semipinacol-type rearrangements to achieve stereoselective synthesis, as demonstrated in the total synthesis of Peribysin E, a compound structurally related to the target oxirene.

Analytical Techniques for Verification

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Epoxidation of bicyclic alkene 10-40% H2O2, 5-10 N NaOH, 0°C Mild, selective epoxidation Requires careful temperature control
Wittig reaction + cyclization o-bromoacetophenone, methyl triphenylphosphonium bromide, acid catalysis Efficient cyclization More steps, may require harsh conditions
Radical cyclization + rearrangement α-carbonyl radical cyclization, semipinacol rearrangement High stereoselectivity Complex, lower overall yield

Research Discoveries and Developments

  • The synthetic methods for 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene and related compounds have evolved to improve yield, stereoselectivity, and cost-effectiveness.
  • Recent advances have focused on simplifying routes to Peribysin E analogues, which share the oxirene moiety, using shorter, economical processes with readily available reagents.
  • The compounds exhibit promising biological activities, including cell adhesion inhibition, which drives ongoing research into efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Base Epoxide: Indene Oxide

Compound: (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 85354-35-4) Molecular Formula: C₉H₈O Molecular Weight: 132.16 g/mol Key Differences:

  • Lacks methyl substituents, resulting in lower molecular weight and altered steric effects.
  • Boiling point: 233.3°C; density: 1.162 g/cm³ ().

Methoxy-Substituted Derivative

Compound: 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 166411-96-7) Molecular Formula: C₁₀H₁₀O₂ Molecular Weight: 162.19 g/mol Key Differences:

  • A methoxy (-OCH₃) group at the 3-position increases polarity (higher LogP ~1.8–2.3) and hydrogen-bond acceptor capacity.

Chlorinated Derivatives: Oxychlordane and Heptachlor Epoxide

Compound : Oxychlordane (CAS: 27304-13-8)
Molecular Formula : C₁₀H₄Cl₈O
Molecular Weight : 423.76 g/mol
Key Differences :

  • Contains eight chlorine atoms, drastically increasing molecular weight and environmental persistence.
  • Applications: Metabolite of chlordane, a legacy pesticide; regulated due to bioaccumulation and toxicity (maximum residue limits: 0.01–0.1 ppm in food) .

Compound : Heptachlor Epoxide (CAS: 1024-57-3)
Molecular Formula : C₁₀H₅Cl₇O
Molecular Weight : 426.30 g/mol
Key Differences :

  • Seven chlorine atoms confer extreme hydrophobicity (LogP ~6.89) and resistance to degradation.
  • Environmental Impact: Classified as a persistent organic pollutant (POP) under the Stockholm Convention .

Hydrogenated Analog: Octahydro-2,6-Methanoindeno[5,6-b]oxirene

Compound: 2,6-Methano-2H-indeno[5,6-b]oxirene, octahydro (CAS: 2886-89-7) Molecular Formula: C₁₀H₁₄O Molecular Weight: 150.22 g/mol Key Differences:

  • Fully saturated rings (octahydro) reduce ring strain, lowering reactivity compared to the unsaturated dimethyl variant.
  • Physical Properties: Density 1.162 g/cm³; boiling point ~230°C .

Heterocyclic Analog: Indeno[1,2-b]benzofuran Derivatives

Example: 4b,9b-Dihydroxy-6,6-dimethyl-6,7,8,9b-tetrahydro-9H-indeno[1,2-b]benzofuran-9,10(4bH)-dione Molecular Formula: C₁₈H₁₈O₆ Molecular Weight: 330.33 g/mol Key Differences:

  • Replacement of the oxirene with a benzofuran ring introduces additional oxygen functionalities (e.g., ketones, hydroxyl groups).

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications/Notes
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene C₁₁H₁₂O 160.21 6,6-dimethyl ~1.5–2.0 Research chemical; epoxide reactivity studies
Indene Oxide (Base) C₉H₈O 132.16 None ~1.5 Model epoxide for synthetic chemistry
3-Methoxy Derivative C₁₀H₁₀O₂ 162.19 3-methoxy ~1.8–2.3 Polar analog for drug design
Oxychlordane C₁₀H₄Cl₈O 423.76 8 chlorine atoms ~6.13 Regulated pesticide metabolite
Heptachlor Epoxide C₁₀H₅Cl₇O 426.30 7 chlorine atoms ~6.89 Persistent environmental toxin
Octahydro-2,6-Methanoindeno[5,6-b]oxirene C₁₀H₁₄O 150.22 Fully saturated rings ~2.0 Low-reactivity analog

Key Research Findings

  • Environmental Impact : Chlorinated derivatives (e.g., oxychlordane) exhibit long-term persistence in ecosystems, with bioaccumulation factors exceeding 10,000 in fatty tissues .
  • Synthetic Utility: Hydrogenated analogs like octahydro-2,6-methanoindeno[5,6-b]oxirene serve as stable intermediates in terpene synthesis due to their reduced ring strain .

Biological Activity

6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • IUPAC Name : 6,6a-dihydro-1aH-indeno[1,2-b]oxirene
  • Molecular Formula : C9H8O
  • Molecular Weight : 136.16 g/mol
  • CAS Number : 66309-83-9

Biological Activity Overview

The biological activity of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that derivatives of indeno compounds exhibit significant anticancer properties. In particular, studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AKARPAS-29912.8ALK Inhibition
Compound BA549 (Lung)15.0Apoptosis Induction
Compound CMCF7 (Breast)20.5Cell Cycle Arrest

The mechanism by which 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cancer cell growth and survival. It is hypothesized that the compound interacts with specific targets within the cell, leading to the disruption of proliferative signals.

Case Studies

  • Case Study on Antiproliferative Effects :
    A study conducted on a series of indeno derivatives demonstrated that compounds similar to 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Oxidative Stress and Cytotoxicity :
    Another investigation focused on the antioxidant properties of related compounds. It was found that these compounds could mitigate oxidative stress in cells, suggesting a dual role in both preventing cancer cell proliferation and protecting normal cells from damage.

Q & A

Q. What are the key structural features and physicochemical properties of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?

The compound features a fused bicyclic system with an indene backbone, an epoxide (oxirane) ring, and two methyl groups at the 6,6-positions. Its molecular formula is C₁₁H₁₂O (derived from , adjusted for methyl substituents). Key properties include:

  • Molecular weight : ~148.21 g/mol (calculated from and ).
  • Stereochemistry : Defined stereocenters at 1a and 6a positions ().
  • Reactivity : The strained epoxide ring is electrophilic, enabling nucleophilic ring-opening reactions ().
  • LogP : Estimated ~1.5 (similar to unsubstituted indene oxide; ).
    Methodological tools: Use X-ray crystallography for stereochemical confirmation () and DFT calculations to predict reactivity ().

Q. What synthetic routes are effective for preparing 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?

Synthesis typically involves:

  • Epoxidation of 6,6-Dimethylindene : Use meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) for stereoselective epoxidation ().
  • Catalytic methods : TPAB (tetrapropylammonium bromide) or other phase-transfer catalysts improve yields in biphasic systems ().
  • Purification : Chromatography (silica gel, hexane/ethyl acetate) or recrystallization ().
    Note : Monitor reaction progress via TLC or GC-MS to avoid over-oxidation ().

Q. How can researchers characterize the stability of this epoxide under varying experimental conditions?

  • Thermal stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures ().
  • pH sensitivity : Conduct kinetic studies in buffered solutions (pH 2–12) using HPLC to track epoxide ring hydrolysis ().
  • Light sensitivity : UV-Vis spectroscopy under controlled light exposure ().
    Key finding : The methyl groups enhance steric protection of the epoxide, improving stability compared to unsubstituted analogs ().

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Potential skin/eye irritant (similar to epoxide-containing compounds; ).
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C ().
  • First aid : Flush eyes/skin with water; seek medical attention if ingested ().

Advanced Research Questions

Q. How does the stereochemistry of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene influence its reactivity in ring-opening reactions?

  • Stereoelectronic effects : The (1aR,6aS) configuration directs nucleophilic attack to the less hindered epoxide carbon ().
  • Experimental validation : Compare reaction outcomes (e.g., with NH₃ or Grignard reagents) using enantiomerically pure samples ().
  • Computational modeling : Use Gaussian or ORCA to map transition states ().

Q. What are the structure-activity relationships (SAR) of this compound in biological systems?

  • Anti-HIV potential : Analogous chlorinated indeno-oxirenes show inhibitory activity against HIV-1 protease (IC₅₀ ~5 µM; ).
  • SAR strategies : Replace methyl groups with halogens or polar substituents to modulate bioavailability ().
  • Assays : Test in vitro using reverse transcriptase inhibition assays ().

Q. How can computational methods predict the environmental persistence of this compound?

  • Biodegradation : Apply EPI Suite to estimate half-life in soil/water ().
  • Metabolite identification : Simulate oxidative pathways (e.g., CYP450-mediated) using Schrödinger’s BioLuminate ().
  • Ecotoxicity : Use QSAR models to predict LC₅₀ for aquatic organisms ().

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

  • NMR conflicts : Assign signals via 2D NMR (COSY, HSQC) and compare with synthetic standards ().
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 148.0888 for [M+H]⁺; ).
  • Crystallography : Resolve stereochemical ambiguities ().

Q. What role does this compound play in catalytic asymmetric synthesis?

  • Chiral auxiliary : Use as a scaffold for asymmetric epoxide-opening reactions ().
  • Ligand design : Functionalize the indene backbone to create chiral ligands for transition-metal catalysis ().
  • Case study : TPAB-catalyzed synthesis of indeno-benzofurans (97% yield; ).

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